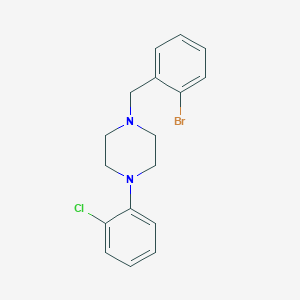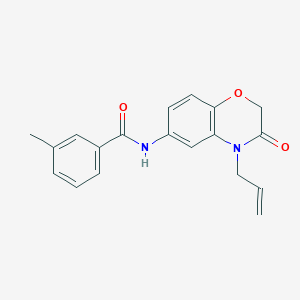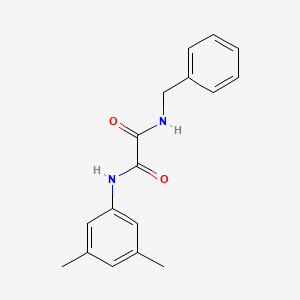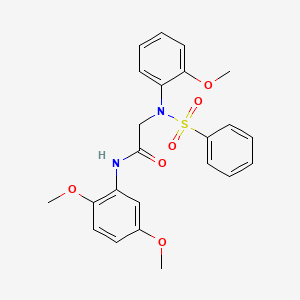
1-(2-bromobenzyl)-4-(2-chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzyl)-4-(2-chlorophenyl)piperazine, commonly known as BB-CP, is a chemical compound that has gained significant attention in the field of scientific research. BB-CP is a piperazine derivative that belongs to the class of phenylpiperazines. This compound has been extensively studied for its potential therapeutic applications due to its unique biochemical and physiological effects.
Mechanism of Action
BB-CP acts as a partial agonist at the 5-HT1A receptor, which is responsible for the regulation of serotonin release in the brain. By binding to this receptor, BB-CP can modulate the release of serotonin, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BB-CP has been shown to have a range of biochemical and physiological effects. Studies have shown that BB-CP can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. BB-CP has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Advantages and Limitations for Lab Experiments
BB-CP has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in mood regulation. BB-CP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of BB-CP is that it has a short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions for the study of BB-CP. One potential direction is the development of BB-CP analogs that have improved pharmacokinetic properties. Another direction is the study of BB-CP in human clinical trials to determine its safety and efficacy for the treatment of mood disorders. Additionally, further research is needed to understand the long-term effects of BB-CP and its potential for abuse.
Synthesis Methods
BB-CP can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 2-chlorophenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
BB-CP has been studied extensively for its potential therapeutic applications. Studies have shown that BB-CP has a high affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is known to play a crucial role in the regulation of mood, anxiety, and stress. BB-CP has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2/c18-15-6-2-1-5-14(15)13-20-9-11-21(12-10-20)17-8-4-3-7-16(17)19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHZZRPIPVTCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4983970.png)

![6-(1,1-dimethylpropyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4983979.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4984001.png)
![N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4984002.png)
![bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4984008.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4984010.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984039.png)
![2-chloro-N-{2-[(3-methoxyphenyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B4984043.png)
![5-(1,3-benzodioxol-5-yl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4984051.png)